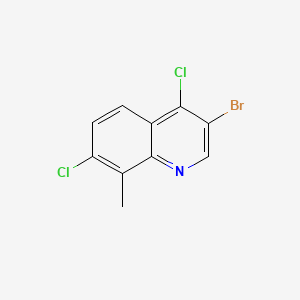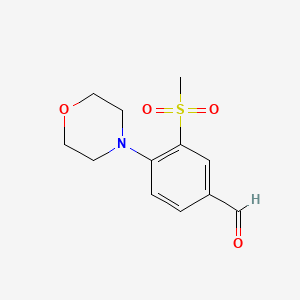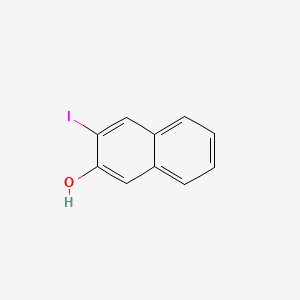
3-Iodonaphthalen-2-ol
Overview
Description
3-Iodonaphthalen-2-ol is an organic compound . It is also known by other synonyms such as ‘3-iodo-2-naphthol’, ‘2-Iodo-3-naphthol’, ‘3-Iodonaphthalene-2-ol’, ‘3-iodo-naphthalen-2-ol’, ‘2-Naphthalenol, 3-iodo-’, and others .
Synthesis Analysis
3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It acts as a ligand that coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .
Chemical Reactions Analysis
3-Iodonaphthalen-2-ol is used in the palladium-catalyzed synthesis of benzofurans . It coordinates to palladium and selectively reacts with alkynes to form 2-iodophenols . It is used for the regioselective synthesis of benzofurans with high yields under mild conditions .
Physical And Chemical Properties Analysis
3-Iodonaphthalen-2-ol is a solid at room temperature . The melting point is between 127-129°C . The molecular weight is 270.07 g/mol .
Scientific Research Applications
Synthesis and Coupling Reagent : 4-Iodonaphthalen-1-ols, closely related to 3-Iodonaphthalen-2-ol, have been used in iodobenzannulation of yne-allenones. This process allows for the selective access to these compounds, which can serve as reliable coupling reagents for further chemical reactions (Li et al., 2018).
Magnetic Resonance Spectra Analysis : Optically detected magnetic resonance (ODMR) experiments on photoexcited 1-iodonaphthalene, a compound similar to 3-Iodonaphthalen-2-ol, have provided insights into the spin Hamiltonian, including iodine nuclear quadrupole and hyperfine interactions. These studies have applications in understanding the electronic structure and behavior of such compounds (Kothandaraman et al., 1975).
Synthesis of Halogenated Naphthalenes : Research into the synthesis of diiodonaphthalene and bromo-iodonaphthalene, closely related to 3-Iodonaphthalen-2-ol, reveals methods for their production in organic chemistry, which could have applications in the synthesis of more complex organic compounds (Hellberg et al., 2003).
Photophysics and Photodissociation Dynamics : The study of 1-iodonaphthalene's ultrafast relaxation and dissociation channels using time-resolved femtosecond pump-probe mass spectrometry provides insights into the behavior of similar iodonaphthalenes under photoexcitation. This is relevant in the field of photophysics (Montero et al., 2010).
NMR Observation of Cationic Intermediates : 1-Iodonaphthalene-2,4-diamines, similar in structure to 3-Iodonaphthalen-2-ol, have been observed to form Wheland-like tetrahedral cationic species in certain acidic conditions. This has implications for understanding reaction mechanisms in organic chemistry (Twum et al., 2013).
Nonlinear Optical Properties : The study of azo dye 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol, structurally related to 3-Iodonaphthalen-2-ol, shows significant third-order nonlinear optical properties. This has potential applications in optoelectronics and photonics (Sreenath et al., 2018).
properties
IUPAC Name |
3-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYWNYKNTHPWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676313 | |
| Record name | 3-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodonaphthalen-2-ol | |
CAS RN |
103027-41-4 | |
| Record name | 3-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B598370.png)
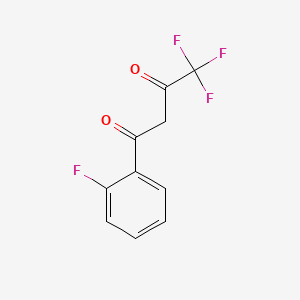
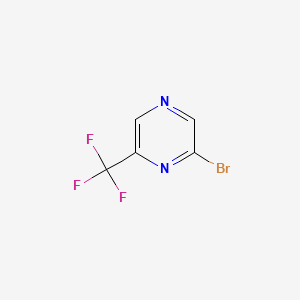
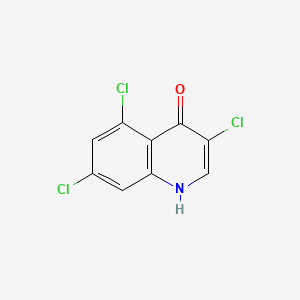
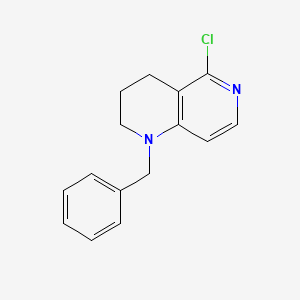
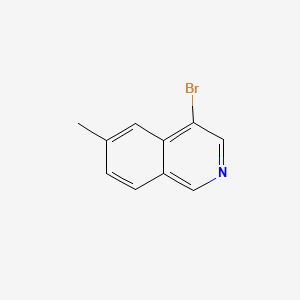
![Methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B598382.png)
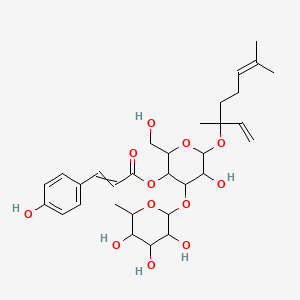
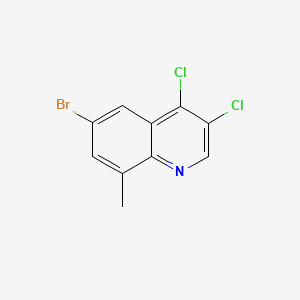
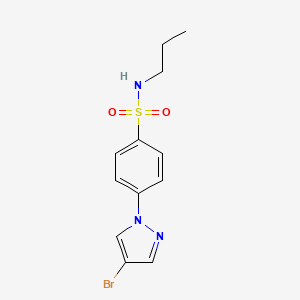
![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)
![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B598390.png)
